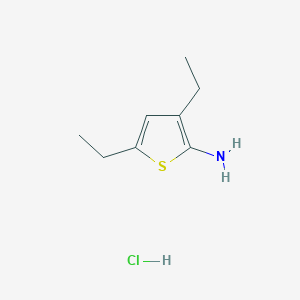
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-YL)acetic acid is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by a tetrahydropyridine ring substituted with a methyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-1,2,3,6-tetrahydropyridine.
Acetylation: The tetrahydropyridine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Hydrolysis: The resulting acetylated product is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound is similar in structure but contains a boronic acid moiety instead of an acetic acid group.
Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate: This ester derivative is closely related and can be used in similar synthetic applications.
Uniqueness
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-YL)acetic acid is unique due to its specific combination of a tetrahydropyridine ring and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H13NO2/c1-9-4-2-7(3-5-9)6-8(10)11/h2H,3-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
NGHHDNPKLRASHU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(=CC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


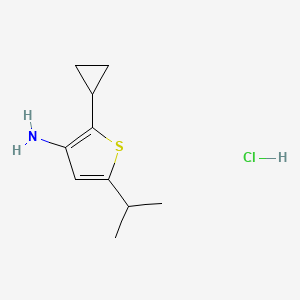
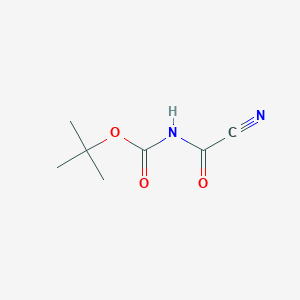
![8-Methoxy-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B13328937.png)
![2-Methyl-5,6-dihydrobenzo[d]oxazol-7(4H)-one](/img/structure/B13328944.png)

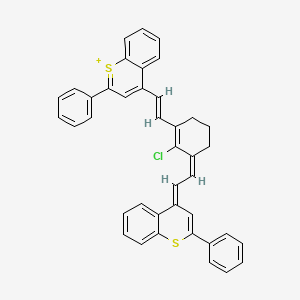
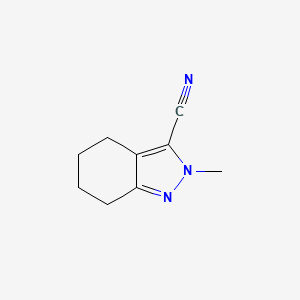
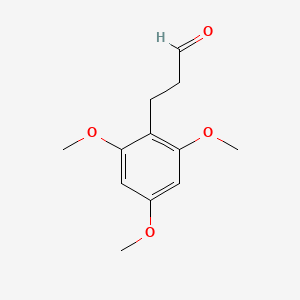

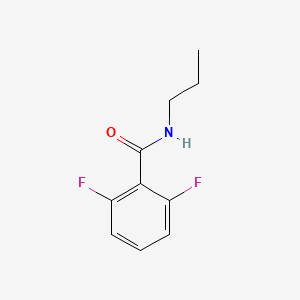
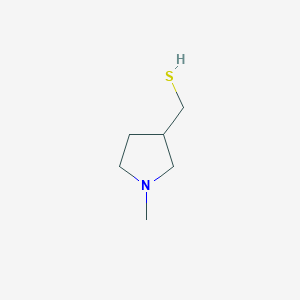
![(5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride](/img/structure/B13329005.png)

